2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide
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Overview
Description
2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including isoindoline-1,3-dione and ethanesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide typically involves multi-step organic reactions The initial step often includes the formation of the isoindoline-1,3-dione core through the reaction of phthalic anhydride with primary amines
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The ethanesulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted ethanesulfonamide derivatives.
Scientific Research Applications
2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide involves its interaction with molecular targets through the formation and cleavage of disulfide bonds. This compound can modulate the activity of proteins by forming covalent bonds with cysteine residues, thereby affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxoisoindol-2-yl)butanoic acid
- 2-(1,3-Dioxoisoindol-2-yl)ethanesulfinate
- 2-(1,3-Dioxoisoindol-2-yl)-3-methylbutanoyl derivatives
Uniqueness
2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide is unique due to its dual isoindoline-1,3-dione and ethanesulfonamide functionalities, which allow it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H26N4O8S4 |
---|---|
Molecular Weight |
626.8 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfonylamino]ethyldisulfanyl]ethyl]ethanesulfonamide |
InChI |
InChI=1S/C24H26N4O8S4/c29-21-17-5-1-2-6-18(17)22(30)27(21)11-15-39(33,34)25-9-13-37-38-14-10-26-40(35,36)16-12-28-23(31)19-7-3-4-8-20(19)24(28)32/h1-8,25-26H,9-16H2 |
InChI Key |
VJSXYMSOIVDFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)NCCSSCCNS(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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